molecular formula C20H31N3O4S B3330968 Einecs 231-651-0 CAS No. 7675-47-0

Einecs 231-651-0

Cat. No.: B3330968
CAS No.: 7675-47-0
M. Wt: 409.5 g/mol
InChI Key: QHKBANTYLBSWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Sodium hypochlorite is an inorganic compound with the chemical formula NaOCl. It is commonly found in household bleach and is known for its strong oxidizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hypochlorite is typically produced by the reaction of chlorine gas with sodium hydroxide solution. The reaction can be represented as follows:

Cl2+2NaOHNaOCl+NaCl+H2O\text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaOCl} + \text{NaCl} + \text{H}_2\text{O} Cl2​+2NaOH→NaOCl+NaCl+H2​O

This reaction is usually carried out at low temperatures to prevent the decomposition of sodium hypochlorite.

Industrial Production Methods: In industrial settings, sodium hypochlorite is produced using a continuous process where chlorine gas is bubbled through a cold, dilute solution of sodium hydroxide. The concentration of sodium hypochlorite in the final product is typically around 12-15%. The process is carefully controlled to maintain the desired concentration and to minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: Sodium hypochlorite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones.

    Reduction: Sodium hypochlorite can be reduced to sodium chloride and water in the presence of reducing agents.

    Substitution: Sodium hypochlorite can participate in substitution reactions, such as the chlorination of organic compounds.

Major Products Formed:

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Sodium chloride and water.

    Substitution: Chlorinated organic compounds.

Scientific Research Applications

Sodium hypochlorite has a wide range of scientific research applications, including:

    Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.

    Biology: Employed in laboratories for the disinfection of surfaces and equipment.

    Medicine: Utilized in the preparation of disinfectants and antiseptics for medical use.

    Industry: Applied in water treatment plants for the disinfection of drinking water and wastewater.

Mechanism of Action

Sodium hypochlorite exerts its effects primarily through its strong oxidizing properties. It reacts with various organic and inorganic substances, leading to the disruption of cellular structures and metabolic processes. In biological systems, sodium hypochlorite can oxidize essential cellular components, such as proteins and nucleic acids, resulting in cell death. This mechanism makes it an effective disinfectant and antimicrobial agent.

Comparison with Similar Compounds

    Calcium Hypochlorite: Another strong oxidizing agent used for water treatment and disinfection. It is more stable than sodium hypochlorite and is often used in solid form.

    Chlorine Dioxide: A powerful disinfectant and oxidizing agent used in water treatment and industrial processes. It is more effective than sodium hypochlorite in certain applications but is less stable and more difficult to handle.

Uniqueness of Sodium Hypochlorite: Sodium hypochlorite is unique due to its widespread availability, ease of use, and effectiveness as a disinfectant. It is commonly used in household and industrial applications, making it a versatile and essential chemical compound.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C8H8N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(12)5-9-15-7-4-2-1-3-6(7)10(13)14/h11-13H,1-10H2;1-4,9H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKBANTYLBSWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227567
Record name N-((2-Nitrophenyl)thio)glycine, compound with N-dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-47-0
Record name Glycine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7675-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Nitrophenyl)thio)glycine, compound with N-dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-Nitrophenyl)thio)glycine, compound with N-dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2-nitrophenyl)thio]glycine, compound with N-dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Einecs 231-651-0
Reactant of Route 2
Einecs 231-651-0
Reactant of Route 3
Einecs 231-651-0
Reactant of Route 4
Reactant of Route 4
Einecs 231-651-0
Reactant of Route 5
Einecs 231-651-0
Reactant of Route 6
Einecs 231-651-0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.